molecular formula C3H10N4 B13651313 n-(2-Aminoethyl)guanidine

n-(2-Aminoethyl)guanidine

Cat. No.: B13651313
M. Wt: 102.14 g/mol
InChI Key: MXDAOHAPVWZSQU-UHFFFAOYSA-N
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Description

Contextual Significance of Guanidine (B92328) Scaffolds in Chemical Science

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic and medicinal chemistry. Its significance stems from a unique combination of structural and electronic properties. The guanidinium (B1211019) cation, the protonated form prevalent at physiological pH, is exceptionally stable due to the delocalization of its positive charge across all three nitrogen atoms, a phenomenon sometimes referred to as "Y-aromaticity". This resonance stabilization contributes to its high basicity, with a pKa value of approximately 13.6, making it one of the strongest organic bases. aaronchem.comsci-hub.se

This high basicity and the ability of the planar guanidinium group to form multiple strong hydrogen bonds and salt bridges are key to its role in molecular recognition. aaronchem.com In nature, this is exemplified by the amino acid L-arginine, where the guanidine side chain is crucial for protein structure and function, particularly in enzyme active sites that interact with phosphate (B84403) or carboxylate groups. chemicalbook.com

In the realm of drug discovery, the guanidine scaffold is a privileged structure. Its capacity for strong, specific interactions allows for enhanced binding affinity and selectivity of drug candidates to their biological targets. aaronchem.com Consequently, guanidine-containing molecules are integral to a wide array of therapeutic agents, including treatments for central nervous system disorders, inflammation, and diabetes, as well as antithrombotic and chemotherapeutic agents. bldpharm.com Between 1938 and 2021, a total of 194 drugs containing the guanidine moiety were approved, representing a significant portion of all approved pharmaceuticals in that period. aaronchem.com

Historical Trajectory of Research on Aminoethylated Guanidine Structures

The history of guanidine chemistry began in 1861 when Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine (B1146940) obtained from Peruvian guano. wikipedia.org The synthesis of guanidine and its derivatives evolved over the subsequent decades, with early methods involving the reaction of cyanamide (B42294) with amines or the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.orgchemsrc.com

The specific exploration of aminoethylated guanidine structures, which combine the basic guanidine core with a flexible aminoethyl side chain, appears in the scientific literature as part of the broader search for new bioactive molecules. By the 1960s, research into derivatives of N-(2-Aminoethyl)guanidine was underway, with studies investigating their potential as antihypertensive and antiviral agents. acs.org This early work highlighted the interest in how combining these two functional groups could modulate biological activity.

A parallel and significant line of research emerged with the development of Peptide Nucleic Acids (PNAs), a class of synthetic nucleic acid mimics. The backbone of the most common PNA is composed of repeating N-(2-aminoethyl)glycine units, demonstrating the utility of the aminoethyl scaffold in creating structures that can mimic biological molecules. ontosight.ai Later innovations showed that attaching guanidinium groups to this PNA backbone could dramatically enhance the cellular uptake of these synthetic molecules, merging the structural properties of the aminoethyl chain with the functional benefits of the guanidine group. ontosight.ai

Contemporary Academic Research Landscape for this compound and Related Analogues

The foundational attributes of the this compound structure continue to inspire a diverse range of modern research. The compound and its analogues serve as versatile building blocks and key pharmacophores in multiple areas of chemical and biomedical science.

Enzyme Inhibition: A prominent area of research is the design of selective enzyme inhibitors. The guanidine group can mimic the side chain of arginine, a natural substrate for nitric oxide synthases (NOS). This has led to the development of guanidine-containing compounds, including complex aminoethylated structures, as potent and selective inhibitors of specific NOS isoforms, which is relevant for conditions like inflammation and neurodegeneration. wikipedia.orgresearchgate.netsigmaaldrich.com More recently, guanidine-based scaffolds have been identified through virtual screening as potent allosteric inhibitors of the SHP2 phosphatase, a key target in cancers driven by KRAS mutations. lookchem.com

Antimicrobial and Antiparasitic Agents: The cationic nature of the guanidinium group allows it to interact with and disrupt the negatively charged cell membranes of microbes. This principle is being exploited to develop novel antibiotics. Guanidine-functionalized molecules have shown efficacy against pathogenic bacteria, including the ability to disrupt biofilms. ontosight.ai Furthermore, guanidine derivatives are being actively investigated as scaffolds for new drugs to combat neglected tropical diseases like Chagas disease, which is caused by the protozoan Trypanosoma cruzi. sci-hub.se

Supramolecular Chemistry and Materials Science: The N-(2-aminoethyl) moiety provides a flexible linker that can be incorporated into larger molecular architectures. Researchers have used N-(2-aminoethyl)-1,2-ethanediamine in polymerization reactions with guanidine derivatives to create complex polymers. chemicalbook.comontosight.ainih.gov These guanidinium-functionalized polymers are being explored for biomedical applications such as gene delivery, where their positive charges can condense and transport nucleic acids into cells. nih.gov

Synthetic Chemistry: this compound and its protected forms are valuable intermediates in multi-step organic synthesis. The differential reactivity of the primary amine on the ethyl chain versus the nitrogens of the guanidine group allows for controlled chemical modifications. This is particularly useful in the synthesis of complex natural products, such as marine guanidine alkaloids, which often possess intricate structures and significant biological activity. biosynth.com

Chemical Compound Data

This compound

PropertyValueSource(s)
Chemical Name This compound
Common Form Dihydrochloride salt aaronchem.com
CAS Number 68027-22-5 (dihydrochloride) aaronchem.combldpharm.comchemsrc.com
Molecular Formula C₃H₁₂Cl₂N₄ (dihydrochloride) aaronchem.combldpharm.comchemsrc.com
Molecular Weight 175.06 g/mol (dihydrochloride) aaronchem.combldpharm.comchemsrc.com
pKa (Guanidinium group) ~13-13.6 (unsubstituted) sci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4/c4-1-2-7-3(5)6/h1-2,4H2,(H4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDAOHAPVWZSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Aminoethyl Guanidine and Its Derivatives

Classical Guanidinylation Procedures

Classical methods for synthesizing guanidines have been the foundation of this field for decades. These procedures often involve the reaction of an amine with an electrophilic guanylating agent. researchgate.net The high basicity and nucleophilicity of the guanidine (B92328) group often necessitate the use of protecting groups, particularly the Boc (tert-butoxycarbonyl) group, to manage reactivity during synthesis. rsc.org

Direct guanidinylation of a primary amine is a common strategy, employing various electrophilic reagents designed to transfer the guanidinyl group. These reagents typically contain a good leaving group attached to the carbon atom that will become the central carbon of the guanidine.

Commonly used guanylating agents include:

O-methylisourea and S-methylisothiourea salts : These compounds react with primary amines like ethylenediamine (B42938) to form the corresponding guanidine. nih.gov

Pyrazole-1-carboxamidine : This reagent is particularly effective for converting amino acids into guanidino acids and has been developed to avoid the use of toxic metals. researchgate.netrsc.org

N,N′-Di-Boc-N″-triflylguanidine : A highly effective reagent that reacts with primary amines to yield protected guanidines, which can be deprotected in a subsequent step. nih.gov

The traditional approach often involves indirect methods with multiple protection and deprotection steps, especially when dealing with complex molecules. nih.govnih.gov A more direct strategy involves installing a protected guanidine group onto a primary amine early in the synthetic route. nih.govnih.gov

Reagent ClassSpecific ExampleSubstrateKey Features
Isothiourea SaltsS-methylisothiouronium saltsPrimary AminesCommon and direct method for guanidine formation. nih.gov
Pyrazole DerivativesPyrazole-1-carboxamidineAmines, Amino AcidsAvoids toxic heavy metals; requires milder reaction conditions. researchgate.netrsc.org
Protected GuanidinesN,N′-di-Boc-N″-triflylguanidinePrimary AminesHighly efficient for introducing a protected guanidine group. nih.gov

Cyanamides and thioureas serve as fundamental building blocks for the synthesis of guanidines. These methods, while classical, remain widely used due to the accessibility of the starting materials.

Cyanamide-Based Synthesis: The reaction of an amine with cyanamide (B42294) is a direct and atom-economical method for producing guanidines. researchgate.net This approach can be catalyzed by acids or Lewis acids to enhance reactivity. For instance, scandium(III) triflate has been shown to efficiently catalyze the guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.org

Thiourea-Based Synthesis: Thioureas are common intermediates in guanidine synthesis. kent.ac.uk A primary amine, such as one of the amino groups in ethylenediamine, can be reacted with an isothiocyanate to form a substituted thiourea. This thiourea is then converted to the corresponding guanidine through a process of activation and desulfurization. rsc.org Common methods for this conversion include:

Reaction with heavy metal salts : Mercuric chloride (HgCl₂) is a classical reagent used to activate the thiourea for reaction with another amine. rsc.orgmdpi.com However, its toxicity is a significant drawback.

Use of coupling reagents : Peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can promote the conversion of thioureas to guanidines. scholaris.ca

Activation with other reagents : Cyanuric chloride has been used as an alternative to HgCl₂ to avoid heavy-metal waste. organic-chemistry.org

PrecursorReagent/ConditionIntermediateAdvantages/Disadvantages
CyanamideAmine, Sc(OTf)₃ (catalyst)Direct formationAtom-economical; can be performed in water. researchgate.netorganic-chemistry.org
ThioureaHgCl₂, AmineCarbodiimideWidely used but involves toxic mercury waste. rsc.orgnih.gov
ThioureaEDCI, AmineCarbodiimideMilder, metal-free alternative to mercury salts. scholaris.ca

Modern and Sustainable Synthetic Innovations

Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally friendly, and catalytic methods for constructing chemical compounds, including guanidines.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.itmdpi.com In guanidine synthesis, this translates to several key strategies:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. organic-chemistry.orgmdpi.com

Catalyst Recyclability : Employing catalysts that can be easily recovered and reused, reducing waste and cost. sciety.orgresearchgate.net

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing byproducts. The direct addition of amines to cyanamides or carbodiimides is an example of a highly atom-economical process. rsc.org

Avoiding Toxic Reagents : Developing alternatives to toxic reagents like mercuric salts, for example, by using photocatalysts or other metal catalysts for thiourea desulfurization. organic-chemistry.org Mechanochemical synthesis, which involves milling solid reactants together, is another solvent-free approach for preparing thioureas and guanidines. beilstein-journals.org

The use of transition metal and other catalysts has revolutionized guanidine synthesis, allowing for milder reaction conditions, broader substrate scope, and higher efficiency. nih.gov Catalytic methods are central to modern, sustainable synthesis. rsc.org

Several catalytic systems have been developed for guanylation reactions:

Lanthanide and Scandium Catalysis : Ytterbium triflate and scandium(III) triflate are effective catalysts for the addition of amines to carbodiimides and cyanamides, respectively. organic-chemistry.org Simple lanthanide amides also show high efficiency. organic-chemistry.org

Copper and Palladium Catalysis : Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a route to trisubstituted guanidines. organic-chemistry.org Palladium catalysts have been used in cascade reactions to produce N-acyl- and N-sulfonyl-functionalized guanidines. organic-chemistry.org

Ruthenium Photocatalysis : A visible-light-mediated approach using Ru(bpy)₃Cl₂ as a photocatalyst enables the conversion of thioureas to guanidines at room temperature in a water and ethanol mixture, offering a green alternative to classical methods. organic-chemistry.org

Silver Catalysis : Silver catalysts have been employed for the hydroamination of tosyl-protected N-allylguanidines to yield cyclic guanidine structures. organic-chemistry.org

Catalyst SystemReaction TypeKey Advantage
Scandium(III) triflateAmine addition to cyanamideMild conditions, can be performed in water. organic-chemistry.org
Ytterbium triflateAmine addition to carbodiimideSolvent-free conditions, good yields. organic-chemistry.org
Copper(II) chlorideThree-component reactionRapid, operationally simple synthesis of N-aryl guanidines. organic-chemistry.org
Ru(bpy)₃Cl₂Photocatalytic desulfurizationUses visible light, ambient temperature, green solvents. organic-chemistry.org
Palladium(0)Carbonylative couplingOne-pot multicomponent synthesis of N-acylguanidines. organic-chemistry.org

Targeted Synthesis of N-(2-Aminoethyl)guanidine Analogues and Probes

The synthesis of analogues and probes based on the this compound scaffold is crucial for applications in medicinal chemistry and chemical biology. These syntheses often require specialized strategies to introduce functional groups or labels.

Synthesis of Analogues: Analogues can be created by modifying the ethylenediamine backbone or by substituting the guanidine nitrogen atoms. For example, a reliable, high-yield synthesis of 2-[2,3-bis(tert-butoxycarbonyl) guanidino] ethylamine (B1201723), a protected form of the target molecule, has been reported, which is scalable and requires no further purification. researchgate.net This protected intermediate is a valuable building block for creating more complex derivatives. New classes of alkylated hetarylpropylguanidines have been synthesized to explore their activity at histamine receptors, demonstrating how variations in spacer length and terminal functional groups can be systematically introduced. researchgate.net

Synthesis of Probes: The development of probes for biological imaging and assays is an important application of synthetic chemistry.

Radiolabeled Probes : For in vivo imaging techniques like Positron Emission Tomography (PET), guanidine derivatives can be radiolabeled with isotopes such as carbon-11 or fluorine-18. A series of tri-N-substituted diarylguanidines has been synthesized and radiolabeled to assess their potential as PET ligands for the N-Methyl-d-Aspartate receptor (NMDAR). nih.gov

Fluorescent Probes : Guanidine-based molecules have been designed as fluorescent probes for ion detection. For instance, dual-responsive probes have been synthesized that show a "turn-on" fluorometric response to specific cations like Zn²⁺ and anions like F⁻, enabling their use in bio-imaging. rsc.org Chiral fluorescent probes incorporating a guanidinium (B1211019) recognition site have also been developed for the enantioselective detection of amino acids like arginine. nih.gov

Structural Modifications for Mechanistic Probing in Biological Systems

The guanidinium group of this compound is a key pharmacophore, capable of multiple hydrogen bonds and electrostatic interactions, making it a frequent component in molecules designed to interact with biological targets. nih.govnih.gov Modifying its structure is a powerful tool to probe these interactions and understand the mechanisms of action.

Researchers modify the guanidine group to alter its binding properties and selectivity for specific biological targets, such as integrin subtypes. nih.gov For instance, alkylation or acetylation of the terminal Nω nitrogen of the guanidine group can shift the ligand's selectivity. nih.gov These modifications are achieved by synthesizing tailor-made precursors which already contain the modified guanidine group, and then transferring this group to an amine. For alkylated guanidines, precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are used. For acylated versions, an acylated derivative of N-Boc-S-methylisothiourea is a common choice. nih.gov

Another strategy involves creating derivatives to investigate their interaction with DNA, a primary target for many anticancer drugs. nih.gov By synthesizing a series of novel guanidine derivatives, researchers can study how different substituents on the guanidine scaffold affect DNA binding and cytotoxicity in cancer cells. These studies often employ computational methods like Density Functional Theory (DFT) to analyze the electronic structure, stability, and reactivity of the compounds, providing insight into their interactions with biological targets. nih.gov

The table below summarizes synthetic approaches for creating structurally modified this compound derivatives used in mechanistic studies.

PrecursorReagent(s)Modification TypePurpose of ModificationReference
Orthogonally deprotected amineN,N′-Di-Boc-1H-pyrazole-1-carboxamidine based precursorsNω-AlkylationTo modulate ligand selectivity for different integrin subtypes by altering binding interactions. nih.gov
Orthogonally deprotected amineAcylated N-Boc-S-methylisothiourea based precursorsNω-AcylationTo probe the binding pocket and interactions of peptidic ligands with their receptors. nih.gov
Substituted anilines, cyclopropyl isothiocyanateVarious reagentsComplex scaffold synthesisTo create novel derivatives for studying DNA binding and potential anticancer activity. nih.gov

Incorporation into Complex Molecular Architectures (e.g., Polymers, Peptidomimetics)

This compound serves as a valuable building block for constructing larger, functional macromolecules such as polymers and peptidomimetics. Its primary amine and guanidine group offer versatile points for chemical ligation and polymerization.

Polymers: Guanidine-containing polymers are of significant interest, particularly for their antimicrobial properties. magtech.com.cnnih.gov One common synthetic strategy involves the post-polymerization modification of a precursor polymer. For example, polymers with primary amine side chains, such as poly(2-aminoethylmethacrylate), can be synthesized via free radical polymerization. researchgate.net The amine groups are then converted to guanidine groups through a guanidinylation reaction with reagents like 1H-pyrazole-1-carboxamidine hydrochloride. researchgate.net This approach allows for the synthesis of copolymers with varying ratios of amine and guanidine functionalities to study structure-activity relationships. researchgate.net

Another method involves the direct polymerization of monomers that already contain a protected guanidine group. For instance, a cholic acid-based methacrylate monomer bearing a Boc-protected guanidine group has been synthesized and polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This technique provides good control over the polymer's molecular weight and dispersity. The Boc protecting groups are subsequently removed to yield the final cationic polymer. acs.org

The table below details examples of polymer synthesis incorporating the guanidine moiety.

Polymerization MethodMonomer(s) / Precursor PolymerGuanidinylation Reagent / Deprotection StepResulting Polymer ArchitectureReference
Free Radical Polymerization2-aminoethylmethacrylate (AEMA)1H-pyrazole-1-carboxamidine hydrochlorideHomopolymers and copolymers with guanidine side chains. researchgate.net
RAFT Polymerization(Tri-Boc-Gua-MAECA)Trifluoroacetic acid (TFA)Well-defined homopolymers with guanidine-functionalized cholic acid side chains. acs.org
Condensation and Cross-linkingN/AN/AModified guanidine-based polymers with increased molecular weight and charge density. nih.gov

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides. The guanidine group is a common feature in these molecules as it can mimic the side chain of arginine. The synthesis of peptidomimetics often involves the use of protected this compound building blocks. For example, 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine is a widely used reagent for installing a guanidine moiety with an ethyl spacer into a molecule. researchgate.net This building block can be synthesized in high yield from ethylenediamine and a guanylating agent like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. researchgate.net The resulting protected aminoethylguanidine can then be incorporated into peptide-like structures using standard peptide synthesis protocols. sigmaaldrich.comsigmaaldrich.com Such peptidomimetics, including bis-cyclic guanidine heterocycles, have been investigated as potential analgesics that interact with opioid receptors. nih.gov

Mechanistic Investigations of N 2 Aminoethyl Guanidine Biological Interactions Non Clinical Focus

Molecular Recognition and Binding Mechanisms

The biological interactions of N-(2-Aminoethyl)guanidine (AEG) and its derivatives are fundamentally governed by their ability to engage in molecular recognition and binding with various biological targets. These interactions are primarily non-covalent and are influenced by the compound's structural and electronic properties.

In vitro studies have been instrumental in elucidating the binding dynamics of guanidine-containing compounds to receptors and enzymes. For instance, derivatives of N,N'-di-o-tolyl-guanidine (o-DTG), a parent molecule to AEG, have been evaluated as sigma (σ) receptor ligands. nih.gov Competition binding assays using radiolabeled ligands such as 3H-pentazocine for σ-1 receptors and [3H]o-DTG for σ-2 receptors have been employed to determine the binding affinities of these compounds. nih.gov Such studies reveal that modifications to the guanidine (B92328) core can significantly alter binding potency. nih.gov For example, certain substitutions on the phenyl rings of DTG derivatives were found to increase their potency for inhibiting ischemia- and acidosis-evoked cytosolic Ca2+ overload in cultured cortical neurons, a process mediated by σ-1 receptor activation. nih.gov

In the context of G-protein coupled receptors (GPCRs), such as the human A2A adenosine (B11128) receptor (A2AAR), derivatives containing a guanidino group have been synthesized to probe ligand-receptor interactions. A guanidino derivative of NECA (a potent adenosine receptor agonist) showed a slight enhancement in binding affinity at a mutant A2AAR (Q89D-A2AAR) compared to the wild type. nih.gov Docking studies of related amine-containing agonists suggest that the terminal positively charged group can form a salt bridge and hydrogen bonds with negatively charged residues in the receptor's binding pocket, such as an engineered aspartate residue. nih.gov

Furthermore, guanidine-modified peptide nucleic acids (GPNAs), which incorporate a backbone derived from N-(2-aminoethyl)glycine, have been shown to bind sequence-specifically to complementary DNA and RNA strands. cmu.educmu.edunih.gov Thermal denaturation studies using UV spectroscopy are a common method to assess the stability of the resulting GPNA-DNA or GPNA-RNA hybrids. cmu.edunih.gov The melting temperature (Tm), the temperature at which half of the duplex dissociates, provides a measure of binding affinity. For example, a GPNA was found to form a highly stable complex with its complementary DNA sequence, with a Tm value significantly higher than that of the corresponding unmodified PNA-DNA triplex. cmu.edu These studies demonstrate that despite the introduction of positively charged guanidinium (B1211019) groups, the Watson-Crick base pairing recognition is maintained, and in some cases, the binding affinity is enhanced. cmu.edunih.gov

Table 1: In Vitro Binding Data of Guanidine Derivatives
CompoundTargetAssay MethodKey FindingReference
p-BrDPhG (N,N′-di-p-bromo-phenyl-guanidine)σ-1 and σ-2 receptorsRadioligand Binding AssayPan-selective σ ligand with an IC50 of 2.2 µM in an ischemia assay. nih.gov
Guanidino derivative of NECA (agonist)Human A2A Adenosine Receptor (mutant)Competition Binding Assay6-fold enhancement in binding affinity at the Q89D-A2AAR mutant. nih.gov
GPNA (Guanidine-based Peptide Nucleic Acid)Complementary DNAThermal Denaturation (UV spectroscopy)Tm of 78.0 °C, which is 4.8 °C higher than the unmodified PNA2-DNA triplex. cmu.edu
Guanidine-modified PNA (GPNA)Double helical RNAIsothermal Titration CalorimetryReduced affinity for triple helical recognition compared to unmodified PNA. nih.gov

The guanidinium group, which is the protonated form of the guanidine moiety present in this compound at physiological pH, is a key determinant of its molecular interactions. d-nb.info Its planar structure and the delocalization of positive charge across three nitrogen atoms allow it to act as a multidentate hydrogen bond donor. d-nb.infontu.edu.sg This unique forked structure enables strong, non-covalent binding to anions like carboxylates and phosphates through charge-assisted hydrogen bonds and ion pairing. sci-hub.se

Theoretical studies, often employing Density Functional Theory (DFT), have provided deep insights into these interactions. nih.gov When interacting with aromatic amino acids such as phenylalanine, tryptophan, and tyrosine, the guanidinium cation can establish both hydrogen bonds and cation-π interactions. nih.govrsc.org Cation-π interactions are non-covalent attractive forces between a cation and the electron-rich π system of an aromatic ring. nih.gov Computational models have shown that complexes involving both hydrogen bonding with the amino acid's carboxyl group and cation-π interactions with the aromatic ring are significantly more stable than those formed by cation-π interactions alone. nih.gov The analysis of electron density using the Atoms-in-Molecules (AIM) theory confirms the presence of these weak interactions. nih.gov

In the context of nucleic acid recognition, the guanidinium group is crucial. For instance, in guanidine-modified PNAs (GPNAs), the guanidinium moiety can be incorporated to specifically recognize guanine (B1146940) (G) bases in a G-C base pair within a double-stranded RNA. ntu.edu.sg Modeling studies suggest that the guanidinium group can form two hydrogen bonds with the Hoogsteen edge of the guanine base. ntu.edu.sgnih.gov This mimics the way arginine residues in proteins often recognize guanine bases in nucleic acids. nih.gov This targeted interaction can enhance the binding affinity and sequence specificity of the PNA for its target RNA duplex. ntu.edu.sg

Cellular Permeation and Intracellular Distribution Studies (In Vitro Models)

The ability of this compound and its derivatives to cross cellular membranes and their subsequent fate within the cell are critical aspects of their biological activity, investigated using various in vitro cell models.

The cationic nature of the guanidinium group plays a pivotal role in enhancing the cellular uptake of molecules to which it is attached. researchgate.netacs.org This property is exploited in the design of cell-penetrating peptides and other molecular transporters. nih.gov Guanidinium-rich compounds can interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, facilitating their transport into the cell. acs.orgresearchgate.net

Studies on guanidine-based polymers and peptide nucleic acids (GPNAs) have demonstrated their enhanced cell permeability. researchgate.netresearchgate.net For example, GPNAs have been shown to be taken up by various mammalian cell lines, including HeLa and HCT116, without the need for transfection agents. cmu.eduresearchgate.net The efficiency of uptake often correlates with the number of guanidinium groups in the molecule. nih.gov While the precise mechanisms are still under investigation, it is believed that the transport can occur through energy-dependent pathways, as uptake is often inhibited at low temperatures (e.g., 4 °C). nih.gov The interaction is thought to involve the formation of multidentate hydrogen bonds between the guanidinium groups and phosphate (B84403) or sulfate (B86663) groups on the cell surface. acs.org

Once inside the cell, the distribution of guanidine-containing compounds can be specific. Fluorescence microscopy is a common technique used to visualize the intracellular localization of fluorescently labeled guanidine derivatives. cmu.eduacs.org Studies with guanidine-functionalized polymers and GPNAs have shown that their localization is not always diffuse throughout the cytoplasm. cmu.eduacs.org For instance, certain GPNA oligomers have been observed to localize specifically to the endoplasmic reticulum (ER). cmu.edu This specific localization is significant as the ER is a major site of protein synthesis. cmu.edu In other cases, guanidinium-functionalized nanoparticles have been observed to be taken up by cells and accumulate around the nucleus. acs.org

The metabolic fate of this compound itself within cellular systems is less well-documented in the provided context. However, studies on related guanidino compounds provide some clues. For example, in plants, homoarginine can be metabolized by certain enzymes to produce guanidine. elifesciences.org While this is a different biological system, it highlights that enzymatic pathways for the metabolism of guanidine compounds exist. The metabolic stability of synthetic guanidine derivatives is a key consideration in their design. For example, the peptide-like backbone of PNAs, including GPNAs, renders them resistant to degradation by proteases and nucleases, which contributes to their biological activity. cmu.edu

Structure-Activity Relationship Studies (Theoretical and Experimental)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological effect.

Theoretical and experimental SAR studies on guanidine derivatives have provided valuable insights. For example, in the development of selective sphingosine (B13886) kinase-2 (SphK2) inhibitors, the guanidine moiety was identified as a key feature of the inhibitor scaffold. nih.gov By systematically modifying other parts of the molecule, such as appending different aryl structures via a 1,2,3-triazole ring, researchers were able to probe the SAR. nih.gov These studies showed that the inhibitory activity was sensitive to the electronic properties of the substituents on the aromatic ring, with both electron-donating and electron-withdrawing groups leading to improved potency in some cases. nih.gov

In the context of σ receptor ligands, SAR studies on DTG derivatives demonstrated that the position and nature of substituents on the phenyl rings significantly influenced their potency. nih.gov For instance, moving a methyl group or replacing it with halogen atoms like chloro and bromo at different positions led to substantial changes in the compound's ability to inhibit calcium ion influx in neuronal cells. nih.gov The most potent derivative identified in that study, p-BrDPhG, was significantly more effective than the parent compound o-DTG. nih.gov

For GPNAs, SAR studies have explored how the position of the guanidinium side chain on the N-(2-aminoethyl)glycine backbone affects properties like DNA binding affinity and sequence selectivity. mdpi.com It was found that a γ-GPNA (side chain on the more flexible aminoethyl moiety) exhibited a higher melting temperature (indicating stronger binding), whereas an α-GPNA (side chain on the more rigid glycine (B1666218) moiety) showed higher sequence selectivity. mdpi.com This highlights the delicate balance between binding strength and specificity that can be modulated through subtle structural changes.

Table 2: Structure-Activity Relationship (SAR) Highlights for Guanidine Derivatives
Compound ClassBiological Target/ActivityStructural ModificationObserved Effect on ActivityReference
SphK2 InhibitorsSphingosine Kinase 2Substitution on terminal aryl ringElectron-donating or -withdrawing groups improved inhibitory potency. nih.gov
DTG Derivativesσ Receptors / Ca2+ influx inhibitionPosition and type of halogen on phenyl ringsMeta and para chloro/bromo substitutions increased potency up to 160%. nih.gov
Chiral GPNAsDNA BindingPosition of guanidinium side chain (α vs. γ)γ-GPNA showed higher binding affinity (Tm), while α-GPNA had better sequence selectivity. mdpi.com

Correlating Structural Features with Mechanistic Activity

The biological activity of this compound is intrinsically linked to its distinct structural components: the highly basic guanidinium group and the flexible ethylamine (B1201723) side chain. The guanidine group, with a pKa of 13.6, is protonated under physiological conditions, forming a guanidinium cation. d-nb.infonih.gov This cationic head is a key feature for molecular recognition, capable of forming strong, non-covalent interactions such as hydrogen bonds and salt bridges with biological targets. nih.govsci-hub.se

The unique "fork-like" structure of the guanidinium group allows it to act as a bidentate hydrogen bond donor, forming robust interactions with negatively charged groups like carboxylates and phosphates found in amino acid residues of enzymes or on phospholipid membranes. sci-hub.se Research on various guanidine derivatives has consistently highlighted the essential role of this moiety in their biological effects. d-nb.infonih.gov For instance, structure-activity relationship (SAR) studies on guanidinium-containing antibiotics have revealed that the guanidinium group is crucial for their antibacterial activity. d-nb.info

The ethylamine portion of this compound provides a flexible linker, allowing the terminal amino group and the guanidinium head to orient themselves optimally for binding within a target site. The presence of the primary amine introduces an additional site for potential hydrogen bonding. Studies on related guanidine derivatives have shown that the nature and length of the alkyl chain can significantly influence potency and selectivity. For example, in a study of guanidine alkyl derivatives and their effect on norepinephrine (B1679862) release, methyl guanidine and N,N-dimethyl guanidine enhanced release, while N,N'-dimethyl guanidine and propyl guanidine were inactive, indicating that substitution patterns on the guanidine and the length of the alkyl chain are critical determinants of activity. nih.gov

The interaction of this compound with enzymes like nitric oxide synthase (NOS) is a prime example of its structure-driven mechanism. The compound acts as an inhibitor, and this interaction is believed to involve the formation of hydrogen bonds and electrostatic interactions within the active site of the enzyme, stabilizing the compound-target complex. The guanidinium group mimics the guanidinium moiety of L-arginine, the natural substrate for NOS, allowing it to compete for binding to the active site. scirp.org The selectivity of various guanidine-based inhibitors for different NOS isoforms (nNOS, eNOS, and iNOS) is often modulated by subtle changes in the side chain, which interact with specific residues outside the primary binding pocket. sigmaaldrich.comscirp.org

Table 1: Research Findings on Guanidine Derivatives' Structure-Activity Relationship

Compound Class Key Structural Feature Observed Biological Activity Reference
Guanidine Alkyl Derivatives Guanidinium group, alkyl chain length Modulation of norepinephrine release nih.gov
Guanidinium-functionalized polymers Cationic guanidine groups Antibacterial activity against S. epidermidis researchgate.net
Nω-nitro-Nω'-substituted guanidines Nitro-guanidine core Inhibition of Nitric Oxide Synthase (NOS) isoforms scirp.orgscirp.org
Guanidine-modified PNA Guanidinium moiety with a two-carbon linker Enhanced recognition of G-C pairs in dsRNA oup.comntu.edu.sg

Computational Modeling of Interaction Motifs

Computational modeling and docking studies provide valuable insights into the specific interaction motifs between this compound and its biological targets at an atomic level. These models consistently highlight the central role of the protonated guanidinium group in forming strong electrostatic and hydrogen-bonding interactions.

Modeling studies of guanidinium-containing molecules binding to biological receptors, such as ribonucleic acid (RNA) structures or enzyme active sites, demonstrate the favorability of charge-assisted hydrogen bonding. researchgate.net The guanidinium cation is frequently observed to form multiple hydrogen bonds with negatively charged residues like aspartate and glutamate, or with phosphate groups in nucleic acids. researchgate.netnih.gov For example, in modeling the interaction of a guanidinium-modified peptide nucleic acid (PNA) with an RNA duplex, the guanidinium group and its two-carbon linker were shown to be ideally oriented to form a total of three hydrogen bonds with the major-groove edge of a C-G base pair. oup.com

Molecular dynamics simulations of related amine-containing ligands binding to receptors have shown that terminal ammonium (B1175870) groups (similar to the protonated amine in this compound) can form stable salt bridges with negatively charged amino acid side chains. nih.gov For instance, in a docked complex of an agonist with a mutant A2A adenosine receptor, a terminal NH3+ group was observed interacting with a negatively charged aspartate residue through a salt bridge as well as through hydrogen bonding. nih.gov Such interactions are crucial for anchoring the ligand within the binding site. Furthermore, π-cation interactions between the planar guanidinium group and aromatic amino acid residues like tyrosine or phenylalanine are another potential interaction motif identified in computational studies of guanidinium-like moieties. researchgate.net

Table 2: Computationally Modeled Interaction Motifs for Guanidinium-Containing Ligands

Interaction Type Interacting Groups on Ligand Interacting Groups on Target Significance References
Salt Bridge / Ionic Interaction Guanidinium cation (R-NH-C(=NH₂⁺)NH₂) Carboxylate (Asp, Glu), Phosphate Strong, primary anchoring interaction researchgate.netnih.gov
Hydrogen Bonding Guanidinium N-H, Amine N-H Carbonyl oxygen, Hydroxyl groups (Ser, Thr), Imidazole (His) Directional binding, stabilization of complex oup.comresearchgate.netnih.gov
π-Cation Interaction Planar guanidinium cation Aromatic rings (Phe, Tyr, Trp) Contributes to binding affinity researchgate.net

Advanced Analytical Methodologies for N 2 Aminoethyl Guanidine Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and analysis of N-(2-Aminoethyl)guanidine. The choice of technique is heavily influenced by the compound's polar and ionic nature.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound and its derivatives. sigmaaldrich.comsigmaaldrich.com Due to the compound's polar nature, reversed-phase HPLC (RP-HPLC) is a common application. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Research and commercial applications have demonstrated the utility of HPLC for assessing the purity of this compound, often with a purity threshold of ≥90% or ≥95% being required for specific applications like peptide synthesis. sigmaaldrich.comcmu.edu For instance, the purification of synthesized oligomers containing the N-(2-aminoethyl)glycine backbone, which incorporates a guanidinium (B1211019) group, is achieved with greater than 95% homogeneity using reverse-phase HPLC. cmu.edu In the analysis of related complex molecules, RP-HPLC systems have utilized C18 columns with mobile phases consisting of mixtures of acetonitrile (B52724) and aqueous trifluoroacetic acid (TFA). uni-regensburg.de The TFA acts as an ion-pairing agent, improving peak shape and retention of the highly polar guanidine (B92328) compound on the reversed-phase column.

Table 1: Typical HPLC Parameters for Guanidine Compound Analysis

Parameter Description Example
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of this compound derivatives. uni-regensburg.de
Stationary Phase C18 (Octadecyl-silica) Europher-100 C18. uni-regensburg.de
Mobile Phase Acetonitrile / Water with an ion-pairing agent Acetonitrile and 0.05% aqueous Trifluoroacetic Acid (TFA). uni-regensburg.de
Detection UV-Vis Spectroscopy Monitoring the column effluent for the presence of the analyte. uni-regensburg.de

| Application | Purity assessment, purification of synthetic products. sigmaaldrich.comcmu.edu | |

Ion Chromatography (IC), a subset of HPLC, is particularly well-suited for the analysis of highly polar and ionic compounds like this compound. Guanidine moieties are strongly basic (pKa ~13) and are protonated to form cations under most aqueous conditions. This property makes them ideal candidates for cation-exchange chromatography. rsc.org

New IC stationary phases have been developed specifically for the separation of cationic pharmaceuticals, including guanidine compounds. rsc.org One such material is based on glutamic acid bonded to a resorcinarene (B1253557) moiety, which is then bound to a polymer resin. rsc.org This creates a cation-exchange surface capable of separating various guanidine compounds. The separation is typically achieved by pumping an acidic mobile phase through the column, and detection can be performed using suppressed conductivity, UV-vis, or integrated pulsed amperometric detection (IPAD). rsc.org While direct analysis of this compound on these specific columns is not explicitly documented in the cited literature, the successful separation of other guanidines like guanidine (G), methylguanidine (B1195345) (MG), and agmatine (B1664431) (AGM) demonstrates the high potential of this technique for its analysis in complex matrices such as surface water. rsc.org

Gas Chromatography (GC) is a powerful separation technique, but its direct application to highly polar and non-volatile compounds like this compound is challenging. Guanidines possess strong intermolecular hydrogen bonding, high polarity, and exist as salts, which gives them very low volatility, making them unsuitable for direct injection into a GC system. nih.gov

Therefore, a critical consideration for using GC to analyze guanidine compounds is the necessity of chemical derivatization. nih.gov This process converts the non-volatile analyte into a more volatile and thermally stable derivative. For example, various guanidino compounds have been successfully analyzed by GC after pre-column derivatization with glyoxal. nih.gov The resulting derivatives are amenable to separation on standard capillary columns (e.g., HP-5) and detection by flame ionization detection (FID). nih.gov Although this specific method was applied to compounds like guanidine and methylguanidine, the principle holds for this compound. nih.gov Any GC-based analysis would require the development of a suitable derivatization strategy to overcome its inherent non-volatility.

Spectroscopic Characterization Methods (Focus on Methodology and Interpretation)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, specific signals can be assigned to the protons within the molecule. For instance, in polymers containing N-(2-aminoethyl) side chains that have been converted to guanidine groups, a characteristic signal for the methylene (B1212753) protons adjacent to the guanidine group (—CH₂—N=C) appears around δ 3.6 ppm. acs.org The protons of the methylene group next to the primary amine in the original aminoethyl group would have a different chemical shift. The integration of these signals provides quantitative information about the number of protons in each chemical environment, confirming the structure.

¹³C NMR spectroscopy provides complementary information. The central carbon atom of the guanidine group (—N=C(N)—) has a characteristic chemical shift, which has been reported at approximately δ 157 ppm in related guanidinylated polymers. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning complex spectra, especially for larger molecules or derivatives of this compound, by revealing the connectivity between protons and carbons. uni-regensburg.de

Table 2: Representative NMR Chemical Shifts for Guanidine-Containing Structures

Nucleus Functional Group Representative Chemical Shift (δ, ppm) Reference
¹H —CH₂—N=C (Methylene adjacent to guanidine) ~3.6 acs.org

Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight and for the quantification of this compound. Due to the compound's low volatility, MS is typically coupled with a liquid-phase separation technique, most commonly resulting in LC-MS (Liquid Chromatography-Mass Spectrometry).

LC-MS allows for the separation of the analyte from a mixture, followed by its ionization and detection by the mass spectrometer. This provides the mass-to-charge ratio (m/z) of the compound, which is a key identifier. Monitoring for degradation products, such as ethylenediamine (B42938), can also be accomplished using LC-MS. For larger molecules or bioconjugates incorporating this compound, soft ionization techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are employed for characterization. cmu.edu

When coupled with Gas Chromatography (GC-MS), as discussed previously, derivatization is essential. The mass spectrum of the derivative can then be used for identification, often by comparison to a library of known spectra. nih.govcore.ac.uk Regardless of the configuration, MS provides excellent sensitivity and selectivity, making it a crucial tool for both qualitative identification and the quantitative determination of this compound in various samples.

Electrochemical and Biosensor Development for Detection

Developing sensitive and selective methods for the detection of guanidine compounds is an active area of research, with electrochemical techniques and biosensors showing significant promise.

Voltammetric methods offer a highly sensitive approach for the quantitative determination of electroactive guanidino compounds researchgate.net. Techniques such as square-wave voltammetry (SWV) are particularly effective rsc.org. The detection mechanism for many guanidine compounds at mercury-based electrodes is based on their ability to act as electrocatalysts in a process known as the catalytic hydrogen evolution reaction (CHER) researchgate.netrsc.orgresearchgate.net. In this process, the protonated form of the guanidine compound is adsorbed onto the electrode surface. This is followed by an irreversible reduction that regenerates the original compound and produces hydrogen gas, leading to a measurable catalytic current researchgate.net.

The peak potential for this reaction is typically observed at highly negative values, for instance, around -1.8 V for the fungicide iminoctadine at a pH of 6.5 rsc.org. The intensity of this catalytic peak is proportional to the concentration of the guanidine compound, allowing for quantitative analysis. Validation of these methods has demonstrated low limits of detection (LOD) and quantification (LOQ). For example, the SWV determination of iminoctadine achieved an LOD of 2.6 x 10⁻⁹ mol L⁻¹ rsc.org. While highly sensitive, a challenge for voltammetric methods based on CHER can be poor selectivity when multiple guanidino compounds are present, as their peak potentials can be similar researchgate.net. In other approaches, anion-exchange chromatography has been combined with amperometric detection using a nickel working electrode, achieving detection limits in the picomole range for various guanidino compounds nih.gov.

Table 3: Examples of Voltammetric Determination of Guanidine Compounds

Compound Technique Electrode pH Peak Potential (vs. Ag/AgCl) Limit of Detection (LOD) Reference(s)
Iminoctadine SWV Hg(Ag)FE 6.5 -1.8 V 2.6 nM rsc.org
Famotidine SWV HMDE 4.5 -1.45 V - researchgate.netresearchgate.net

Abbreviations: SWV - Square-Wave Voltammetry; Hg(Ag)FE - Silver Amalgam Film Electrode; HMDE - Hanging Mercury Drop Electrode.

Biosensors offer a highly specific alternative for detecting target molecules. A particularly innovative approach for guanidine detection involves the use of riboswitches nih.govacs.org. Riboswitches are structured non-coding RNA domains, typically found in bacteria, that can bind directly to a specific small molecule ligand. This binding event causes a conformational change in the RNA structure, which in turn regulates gene expression ribocentre.orgnih.gov.

Researchers have engineered RNA-based fluorescent (RBF) biosensors by repurposing the aptamer domain of the natural guanidine-I riboswitch nih.govacs.org. In these sensors, the ligand-binding event triggers a structural change that allows the RNA to bind and activate a fluorogenic dye, producing a measurable light signal. This system provides a direct and rapid method for guanidine detection. Studies have shown that these RBF biosensors are remarkably fast, activating a fluorescent signal within just 4 minutes of guanidine exposure nih.govacs.org. This is significantly faster—by at least 15 times—than traditional reporter gene systems that rely on the time-consuming processes of transcription and translation nih.govacs.org. Four distinct classes of guanidine-sensing riboswitches have been identified in bacteria (guanidine-I, -II, -III, and -IV), offering a rich source of molecular recognition elements for the future development of advanced biosensors ribocentre.org.

Table 4: Performance Comparison of Guanidine Sensing Platforms

Sensor Type Basis of Detection Response Time Key Advantage Reference(s)
Riboswitch-Based Fluorescent Biosensor Direct ligand binding induces fluorescence. < 4 minutes Rapid, real-time monitoring. nih.govacs.org

| Riboswitch-Based Reporter Gene | Ligand binding controls expression of a reporter protein (e.g., GFP). | > 60 minutes | - | nih.govacs.org |

Theoretical and Computational Chemistry Studies on N 2 Aminoethyl Guanidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of molecules based on the fundamental principles of quantum mechanics. These methods are crucial for analyzing the electron distribution, stability, and chemical reactivity of the guanidine (B92328) moiety in N-(2-Aminoethyl)guanidine.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of guanidine derivatives due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations provide essential information on the stability, electronic characteristics, and reactivity of these compounds, which is fundamental to understanding their interactions with biological targets. nih.gov

Key applications of DFT in the analysis of guanidine-containing molecules include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are widely used to characterize a molecule's reactivity. nih.govnih.gov A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability, indicating a greater ease of electron transfer. asianpubs.org

Molecular Electrostatic Potential (MEP) Maps : MEP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the protonated guanidinium (B1211019) group, these maps typically show a positive potential, highlighting its role as a hydrogen bond donor and its ability to engage in electrostatic interactions. nih.gov

Global Reactivity Descriptors : DFT calculations can yield various parameters that quantify the reactivity of a molecule. These descriptors are valuable for understanding the chemical behavior of guanidine derivatives. nih.gov

Reaction Mechanism Studies : DFT is also used to investigate reaction pathways, such as tandem aza-Michael addition and intramolecular cyclization reactions involving guanidinium salts. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanisms. mdpi.comjes.or.jp

DFT-Calculated ParameterSignificance in Guanidine AnalysisTypical Application
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. asianpubs.orgPredicting the likelihood of a molecule participating in chemical reactions.
Molecular Electrostatic Potential (MEP)Identifies charge distribution and sites for molecular interactions. nih.govUnderstanding how a guanidine derivative will interact with a biological receptor.
Mulliken Population AnalysisCalculates the partial charge on each atom in the molecule. asianpubs.orgAssessing the charge distribution across the guanidinium group.
Transition State EnergyDetermines the energy barrier for a chemical reaction. jes.or.jpElucidating reaction mechanisms and predicting reaction rates.

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy without relying on empirical parameters. pskgu.ru These methods are particularly useful for studying fundamental properties of the guanidine group.

Studies using ab initio methods have focused on:

Geometric Parameters and Conformational Analysis : Ab initio calculations are used to determine the optimal geometries of guanidine and its derivatives. nih.gov They have been instrumental in studying the rotational barriers around the C-N bonds, which is crucial for understanding the molecule's conformational flexibility. nih.govacs.org

Intermolecular Interactions : High-level ab initio calculations have been applied to small, well-defined systems, such as the guanidinium-guanidinium pair in water clusters, to accurately compute interaction energies. nih.gov These calculations help to understand phenomena like the stacking of like-charged guanidinium ions, which is relevant in biological contexts such as arginine-rich peptides. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering insights into conformational changes and non-covalent interactions that are essential for biological function.

The guanidinium group of this compound is a key feature for interaction with biomacromolecules like proteins and nucleic acids. MD simulations are a powerful tool for exploring these interactions in silico. nih.gov

Protein-Ligand Interactions : MD simulations have shown that guanidine and the side chain of arginine interact primarily with negatively charged regions on protein surfaces. nih.govresearchgate.net These simulations can reveal the specific binding modes, identify key amino acid residues involved in the interaction, and quantify the stability of the protein-ligand complex.

DNA/RNA Interactions : The positively charged guanidinium group can form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.com Simulations can elucidate the preferred binding modes, such as groove binding or intercalation, and explore the conformational dynamics of both the ligand and the nucleic acid upon complex formation. mdpi.comrsc.org For instance, simulations of certain N,N′,N′′-trisubstituted guanidine derivatives indicated a partial intercalation of a phenyl ring between DNA base pairs. rsc.org

The surrounding solvent, typically water, plays a critical role in mediating the behavior of molecules. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects on the structure and dynamics of this compound.

Hydration and Ion Pairing : Simulations can characterize the hydration shell around the guanidinium group and explore its tendency to form pairs or larger aggregates in solution. nih.gov Ab initio calculations combined with MD simulations have shown that the stacking of guanidinium pairs can be stabilized in sufficiently large water clusters. nih.gov

Guanidinium Chloride as a Denaturant : Guanidinium chloride (GdmCl) is a widely used protein denaturant. MD simulations have been instrumental in understanding its mechanism of action. acs.org These studies show that Gdm+ ions can interact directly with the protein surface, particularly with charged residues, disrupting stabilizing intramolecular interactions and leading to unfolding. acs.orgnih.gov

Conformational Sampling : A molecule in solution exists as an ensemble of different conformations. MD simulations can sample these conformations, providing insight into the flexibility of the ethylamine (B1201723) linker in this compound and how the solvent environment influences its preferred shapes. aps.org The dynamic behavior of a protein in solution is reflected in its conformational ensemble, which can be influenced by solvent interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

For guanidine derivatives, QSAR models have been developed to predict various activities, from therapeutic effects to sensory properties. frontiersin.orgresearchgate.net The process typically involves calculating a set of molecular descriptors (properties derived from the chemical structure) and using regression analysis to build a predictive model.

3D-QSAR : Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods use 3D representations of molecules to derive steric and electrostatic field descriptors, which often leads to highly predictive models. frontiersin.org A 3D-QSAR model for tricyclic guanidine analogues as anti-malarial agents showed a strong correlation between predicted and experimental IC50 values. frontiersin.org

Descriptor Importance : QSAR studies can identify the key molecular properties that govern a particular biological activity. For example, in a study of sweet-tasting guanidine derivatives, molar refractivity was found to be a particularly important descriptor. researchgate.net In other models for guanine (B1146940) derivatives, steric, electrostatic, and hydrophobic fields were identified as critical for inhibitory activity. nih.gov

Summary of QSAR Studies on Guanidine Derivatives
Compound ClassTarget ActivityQSAR MethodKey Findings / Important DescriptorsReference
Tricyclic Guanidine AnaloguesAnti-malarial (PfLDH inhibition)Docking-based 3D-QSARModel showed good predictive power (r² = 0.91 for test set). Steric and electrostatic fields were important. frontiersin.org
Guanidine DerivativesSweetnessMLR (Multi-Linear Regression)Molar refractivity was identified as a key descriptor. researchgate.net
Guanine DerivativesMGMT InhibitionCoMFA / CoMSIALigand-based alignment produced robust models. Contour maps highlighted regions where steric bulk and electropositive groups were favorable. nih.gov

Predictive Models for Derivative Activity

Predictive models for the activity of this compound derivatives leverage computational approaches to forecast their biological effects. These models are typically developed as part of QSAR studies, which aim to find a statistical relationship between the physicochemical properties of a series of compounds and their activities.

For instance, QSAR models have been successfully developed for a range of guanidine derivatives to predict various biological activities. In a study on the sweetness of guanidine derivatives, multi-linear regression (MLR) analysis was used to create predictive models. scielo.org.za The best-performing models for predicting sweetness (expressed as Relative Sweetness, RS) were based on specific molecular descriptors.

A mono-parametric model demonstrated that molar refractivity (MR) could serve as a significant predictor of sweetness for this class of compounds. The regression equation was established as:

Predicted Sweetness (PS1) = 0.0662468 x MR - 1.94682 scielo.org.za

This model indicates a direct correlation between the molar refractivity, a measure of the total polarizability of a molecule, and the perceived sweetness.

Further refinement led to a bi-parametric model that incorporated the solvent-accessible surface area (SASA), which also contributed to the predictive power of the model:

Predicted Sweetness (PS2) = 0.0541185 x MR + 0.0133308 x SASA - 2.88913 scielo.org.za

The statistical quality of these models, summarized in the table below, underscores their potential for predicting the activity of new guanidine derivatives.

ModelEquationrCV²Descriptors
PS1 0.0662468 x MR - 1.946820.7450.703Molar Refractivity (MR)
PS2 0.0541185 x MR + 0.0133308 x SASA - 2.889130.8120.767Molar Refractivity (MR), Solvent Accessible Surface Area (SASA)

Data sourced from a QSAR study on guanidine derivatives. scielo.org.za

These examples, while focused on sweetness, illustrate the methodology that can be applied to predict other biological activities of this compound derivatives, such as their potential therapeutic effects. The core principle remains the same: identifying key molecular features that govern a specific biological outcome. Other computational approaches, such as ab initio calculations, have been used to predict properties like the pKa of guanidine-containing compounds based on quantum mechanically derived molecular descriptors like bond lengths. acs.org

Descriptors and Statistical Methodologies in QSAR

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors and the application of robust statistical methods to correlate them with biological activity.

Molecular Descriptors:

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of a molecule and describe aspects like atom counts, connectivity indices, and molecular weight.

Geometric Descriptors: Calculated from the 3D structure, these include descriptors such as molecular surface area, volume, and shape indices. An example is the solvent-accessible surface area (SASA). scielo.org.za

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). Ionization potential and electron affinity are key electronic descriptors. scielo.org.za

Physicochemical Descriptors: These relate to bulk properties like molar refractivity (MR) and logP (the logarithm of the partition coefficient between n-octanol and water). scielo.org.za

In studies of guanidine derivatives, a variety of descriptors have proven to be important. For example, in predicting the anti-thrombotic activity of compounds containing a guanidine group, descriptors highlighting the presence of sp2-hybridized nitrogen atoms were identified as crucial. nih.gov In another QSAR study on guanidine derivatives, molar refractivity, ionization potential, heat of formation, and solvent accessibility surface area were found to be the most influential descriptors for building dependable models. researchgate.net

The following table showcases some descriptors used in a QSAR study of guanidine derivatives and their relevance.

Descriptor CategorySpecific DescriptorRelevance/Significance
Physicochemical Molar Refractivity (MR)Relates to molecular volume and polarizability; found to be a primary predictor of sweetness. scielo.org.za
Geometric Solvent Accessible Surface Area (SASA)Measures the surface area of a molecule accessible to a solvent; important for interactions with receptors. scielo.org.za
Electronic Ionization PotentialEnergy required to remove an electron; relates to the molecule's ability to participate in charge-transfer interactions. researchgate.net
Thermodynamic Heat of FormationIndicates the stability of the molecule. researchgate.net

Statistical Methodologies:

The primary goal of statistical methods in QSAR is to generate a stable and predictive mathematical model.

Multi-Linear Regression (MLR): This is a common method used to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors). scielo.org.za The quality of an MLR model is often assessed by its squared correlation coefficient (r²) and its cross-validated squared correlation coefficient (rCV² or q²). scielo.org.za

Genetic Function Algorithm (GFA): This approach can be used to select the most relevant descriptors from a large pool and to generate a correlation model that relates the structural features to the biological activities.

Validation: A critical step in QSAR modeling is validation, which ensures the model's reliability and predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, yielding a q² or rCV² value) and external validation using a separate test set of compounds. scielo.org.za

By combining carefully selected descriptors with appropriate statistical methodologies, it is possible to build robust QSAR models for this compound derivatives, facilitating the virtual screening of new compounds and prioritizing them for synthesis and experimental testing.

Non Therapeutic and Research Applications of N 2 Aminoethyl Guanidine

Role in Material Science and Polymer Chemistry

The distinct functionalities of N-(2-Aminoethyl)guanidine allow it to be integrated into polymeric structures, imparting specific and desirable characteristics to the resulting materials. Its primary amine can act as a reactive site for polymerization, while the strongly basic and permanently protonated guanidinium (B1211019) group confers properties such as enhanced adhesion and antimicrobial activity.

This compound and its derivatives serve as building blocks (monomers) and linking molecules (cross-linking agents) in the synthesis of novel polymers. The presence of multiple reactive nitrogen-hydrogen bonds in its structure allows it to be incorporated into polymer chains or to form bridges between them, enhancing the mechanical and thermal stability of the material.

For instance, polymers have been synthesized using N-(2-aminoethyl)-1,2-ethanediamine (a structurally related compound) with cyanoguanidine. guidechem.comchemicalbook.com These polymers are noted for their high thermal stability and chemical resistance, making them suitable for use in coatings, adhesives, and plastics. guidechem.com In these applications, the guanidine-containing polymer acts as a crosslinking agent, improving the durability and performance of the final product. guidechem.com The conversion of primary amine groups on a polymer backbone, such as on poly(2-aminoethylmethacrylate), into guanidine (B92328) moieties through a process called guanidinylation, is another strategy to create functional polymers. researchgate.netnih.gov This post-polymerization modification leverages the reactivity of the amine to introduce the desired guanidinium functionality.

Table 1: Examples of Polymers Incorporating Guanidine Functionality

Polymer/Monomer SystemRole of Guanidine MoietyResulting PropertiesApplication Area
Cyanoguanidine polymer with N-(2-aminoethyl)-1,2-ethanediamineCross-linking agentHigh thermal stability, good mechanical properties, chemical resistanceCoatings, Adhesives, Plastics
Poly(2-aminoethylmethacrylate)Functional side group (via guanidinylation)Enhanced antibacterial activityAntimicrobial coatings
Guanidine-functionalized polyaspartamidesCO2-responsive unitReversible CO2 absorption, hydrogel formationSmart materials, Environmental

The guanidinium group is a key feature in designing materials with specific surface properties, most notably antimicrobial activity. Due to its positive charge, which is maintained over a broad pH range, the guanidinium group can interact strongly with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. researchgate.net This mechanism forms the basis for developing non-leaching antimicrobial surfaces that kill microorganisms on contact. mdpi.com

Researchers have successfully created antimicrobial coatings by incorporating guanidine moieties into various materials. nih.gov For example, polymers of 2-aminoethylmethacrylate containing guanidine groups have been shown to effectively inhibit the growth of bacteria like E. coli and Bacillus subtilis. researchgate.netnih.gov These functionalized polymers can be applied as coatings or assembled layer-by-layer to create non-leaching antibacterial surfaces. nih.gov

This surface functionalization strategy extends to nanomaterials. mdpi.comualberta.ca Nanoparticles functionalized with positively charged guanidine headgroups have demonstrated enhanced cellular uptake. nih.gov This principle is also applied to improve the performance of materials in other fields, such as water purification. Nanofiltration membranes have been modified with guanidine molecules to enhance water permeability while simultaneously providing anti-fouling and antimicrobial properties, which are crucial for wastewater reclamation. rsc.org

Table 2: Research Findings on Guanidine-Functionalized Surfaces

Material/SurfaceFunctionalization MethodTarget MicroorganismKey FindingReference
Poly(2-aminoethylmethacrylate) coatingsPolymer-analogous guanidinylation with cyanamide (B42294)E. coli, B. subtilisGuanidinylation significantly improves antibacterial activity and speed compared to the ammonium (B1175870) precursor. researchgate.netnih.gov
Ultra High Molecular Weight Polyethylene (UHMWPE) filmsAtmospheric pressure plasma enhanced chemical vapor deposition (AP-PECVD) with a guanidine precursorE. coli, S. aureusAchieved 2-5 log reductions in bacterial counts, demonstrating high antimicrobial activity. nih.gov
Polyamide Nanofiltration MembranesCovalent bonding of reactive guanidine molecules to the membrane surfaceE. coli, B. pumilusIncreased water flux from 25.2 to 68.4 L m⁻² h⁻¹ and endowed the surface with excellent anti-adhesive and antimicrobial properties. rsc.org
Silver Nanoparticles (AgNPs)Decorated with star-shaped polymeric guanidine hydrochlorideMRSA, VRE, P. aeruginosaThe nanocomposite showed broad-spectrum antibacterial properties and did not induce drug resistance after 21 passages. rsc.org

Applications as a Research Tool and Chemical Probe

The unique electronic and structural characteristics of the guanidine group make it a valuable component in the design of specialized molecules for research. These molecules can be used to probe biological systems or to facilitate complex chemical transformations.

Guanidine-containing compounds have been developed as molecular probes to detect and quantify specific ions or to study biological processes. For example, dual-responsive fluorometric probes based on a guanidine scaffold have been synthesized for the selective detection of zinc (Zn²⁺) and fluoride (B91410) (F⁻) ions. rsc.org These probes exhibit a "turn-on" fluorescence response in the presence of the target ions, allowing for their visualization in biological samples.

In the field of neuroscience, guanidine derivatives have been synthesized and radiolabeled to serve as potential positron emission tomography (PET) tracers. nih.gov These tracers are designed to bind to specific targets, such as the ion channel of the N-Methyl-d-aspartate (NMDA) receptor, enabling the study of its bioavailability and role in neurological disorders in vivo. nih.gov Furthermore, the discovery of guanidine-selective riboswitches in bacteria has spurred the development of riboswitch-based biosensors to detect guanidine, which is important for understanding bacterial metabolism and signaling pathways. acs.org

Guanidines are recognized as strong organic bases, or "superbases," and find wide application as catalysts in organic synthesis. ineosopen.org Their high basicity and low nucleophilicity allow them to deprotonate a wide range of substrates, facilitating reactions such as the Michael addition, aza-Henry reaction, and aldol (B89426) condensations. ineosopen.org The use of chiral guanidines as catalysts has also been explored to achieve enantioselective synthesis. nih.gov

The guanidine moiety is also a key functional group that is often installed during the synthesis of complex natural products and pharmaceuticals. nih.gov Various chemical reagents, known as guanylating agents, are used to introduce the guanidine group onto a primary or secondary amine. organic-chemistry.org For instance, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a reagent specifically used for guanidinylation in peptide synthesis. sigmaaldrich.com The development of direct guanidinylation protocols, where a protected guanidine reagent reacts with an amine early in a synthetic sequence, has streamlined the synthesis of complex molecules containing the aminoguanidine (B1677879) structural motif. nih.gov Guanidine itself is also used as a reactant in the synthesis of heterocyclic compounds like pyrimidines and imidazoles. researchgate.net

Environmental and Industrial Process Research (Non-Toxicology)

Guanidine and its derivatives are subjects of growing interest in environmental science, both as compounds to be monitored and as functional molecules for remediation technologies. Recent research has highlighted the role of guanidine in bacterial metabolism and its presence in various environmental systems. nih.gov This has led to the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify guanidine concentrations in environmental samples like raw wastewater and biological growth media. nih.govaau.dk

In industrial process research, the applications of guanidine-containing materials are being explored for environmental benefits. As mentioned previously, guanidinium-functionalized nanofiltration membranes show significant promise for water treatment and wastewater reclamation due to their integrated high permeability and anti-biofouling properties. rsc.org The ability of certain guanidine-containing polymers to reversibly absorb carbon dioxide also presents potential applications in carbon capture technologies. researchgate.net Furthermore, the affinity of bisguanidine structures for metal ions suggests their possible use in removing toxic substances from polluted water or recovering rare earth elements. nih.gov

Role in Chemical Manufacturing Processes

In the realm of chemical manufacturing, this compound serves as a valuable building block and intermediate in organic synthesis. Its bifunctional nature, possessing both a primary amine and a guanidine group, allows it to be a versatile precursor in the construction of more complex molecules, particularly various nitrogen-containing heterocycles. researchgate.netopenmedicinalchemistryjournal.comnih.gov The guanidine moiety itself is a structural component in numerous natural products and pharmacologically active compounds, making guanidine derivatives like this compound important tools for synthetic and medicinal chemists. nih.gov

The compound and its protected derivatives, such as 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, are employed as guanidinylation reagents. sigmaaldrich.com These reagents are used to introduce a guanidine group onto other molecules, a common strategy in the synthesis of peptides and peptidomimetics to mimic the amino acid arginine. cardiff.ac.uk The primary amino group in this compound provides a reactive site for elongation or attachment to a substrate, while the guanidine group can be incorporated as a key functional element into the final product. Its use as a "versatile small molecule scaffold" is noted in chemical supply literature, highlighting its role as a foundational piece for building diverse chemical structures. biosynth.com The synthesis of various heterocyclic systems, which are core structures in many industrial and pharmaceutical chemicals, can be achieved using guanidine-containing precursors through cyclocondensation reactions. units.itresearchgate.net

Studies on Carbon Dioxide Capture and Other Industrial Separations

The strong basicity of the guanidine group has made this compound and related structures subjects of significant research in the field of carbon dioxide (CO2) capture and industrial gas separation. Guanidine derivatives have been explored extensively as superbases for capturing acidic gases like CO2. acs.orgresearchgate.net Research has focused on incorporating the guanidine functionality into solid sorbents and polymeric materials to create efficient and regenerable systems for capturing CO2 from flue gas or directly from the air. acs.orgnih.gov

One prominent area of study involves the guanidinylation of polymers, where the aminoethyl side chains of a polymer are converted into this compound moieties. A notable example is the modification of poly(aminoethyl methacrylate) (PAEMA) to produce poly(guanidine ethyl methacrylate) (PGEMA). nih.govacs.org This modification has been shown to enhance the CO2 adsorption capacity of the parent polymer. Research findings indicate that the introduction of the guanidine group creates a material capable of reversibly adsorbing CO2 at room temperature and releasing it at moderately elevated temperatures, which is an important characteristic for practical applications. helsinki.finih.govresearchgate.net

Detailed studies have quantified the performance of these materials. For instance, PGEMA with a 7% degree of guanidinylation demonstrated a CO2 adsorption capacity of 2.4 mmol/g at room temperature, with desorption occurring at 72 °C. nih.govacs.orgresearchgate.net This performance highlights the potential of guanidine-functionalized polymers in developing energy-efficient carbon capture technologies.

Another advanced material, a guanidine-functionalized Polymer of Intrinsic Microporosity (PIM-1), has also been investigated. The addition of guanidine groups to the PIM-1 backbone significantly enhanced its affinity for CO2, especially at low concentrations. acs.orgacs.org The presence of humidity was found to further increase the CO2 uptake, a crucial factor for real-world applications such as capturing CO2 from humid flue gas streams. acs.org

The table below summarizes key findings from research on guanidine-functionalized materials for CO2 capture.

MaterialDescriptionCO2 Adsorption Capacity (mmol/g)ConditionsDesorption Temperature (°C)Reference
PGEMA (7% Guanidinylation)Poly(guanidine ethyl methacrylate) derived from Poly(aminoethyl methacrylate)2.4Room Temperature72 nih.govacs.orgresearchgate.net
Guanidine-functionalized PIM-1Polymer of Intrinsic Microporosity with guanidine functional groups1.3 (dry)40 mbar CO2 feedRegenerable at 40-90°C acs.org
Guanidine-functionalized PIM-1Polymer of Intrinsic Microporosity with guanidine functional groups2.0 (humid)40 mbar CO2 feedRegenerable at 40-90°C acs.org

These studies collectively demonstrate that the this compound moiety is a highly effective functional group for developing advanced materials for CO2 capture, offering a promising avenue for addressing greenhouse gas emissions.

Environmental Fate and Degradation Pathways of N 2 Aminoethyl Guanidine

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Microbial Degradation Studies

Microorganisms in both soil and water have demonstrated the ability to degrade guanidine (B92328) compounds, typically utilizing them as a nitrogen source. nih.govresearchgate.net Several bacterial strains have been identified that can metabolize guanidine. For instance, the cyanobacterium Synechocystis sp. PCC 6803 is capable of degrading and utilizing guanidine as a nitrogen source. nih.govgoogle.com In studies where guanidine was the sole nitrogen source, its concentration in the culture medium declined significantly over a period of days, indicating microbial consumption. nih.govgoogle.com

Similarly, bacteria isolated from soil and sediment, such as Pseudomonas and Arthrobacter species, have been shown to degrade guanidine. nih.gov The degradation capability often depends on the specific microbial consortia present and environmental conditions. It is plausible that the aminoethyl group of N-(2-Aminoethyl)guanidine could influence its bioavailability and the specific microbial communities capable of its degradation, but experimental data is required for confirmation.

Table 1: Examples of Guanidine-Degrading Microbial Strains (Note: These studies were conducted on guanidine or nitroguanidine, not this compound)

Microbial StrainEnvironment/SourceCompound DegradedReference
Synechocystis sp. PCC 6803Freshwater CyanobacteriumGuanidine nih.gov
Pseudomonas extremaustralisAerobic Membrane BioreactorNitroguanidine, Guanidine nih.gov
Arthrobacter spp.Soil, SedimentNitroguanidine, Guanidine nih.gov

Enzymatic Biotransformation Processes

The microbial breakdown of guanidine is facilitated by specific enzymatic pathways. Two primary pathways have been identified for guanidine degradation in bacteria:

Guanidinase Pathway: This pathway involves the direct hydrolysis of guanidine into urea (B33335) and ammonium (B1175870). This reaction is catalyzed by the enzyme guanidinase. An enzyme (encoded by the gene sll1077), previously annotated as an agmatinase, was identified in Synechocystis sp. PCC 6803 to function as a guanidinase, efficiently breaking down guanidine. nih.govgoogle.com This pathway is considered energy-efficient as it does not require ATP. nih.gov

Guanidine Carboxylase Pathway: In some bacteria, guanidine is first carboxylated to form carboxyguanidine, which is then further metabolized. This pathway requires the concerted action of multiple enzymes, including guanidine carboxylase and carboxyguanidine deiminase.

The enzymatic transformation of this compound has not been specifically studied. The presence of the N-aminoethyl substituent could potentially hinder the binding of the molecule to the active site of known guanidinases. For example, the Sll1077 enzyme in Synechocystis is more likely a guanidinase than an agmatinase (which acts on a larger guanidine-containing molecule), suggesting some substrate specificity. nih.gov Therefore, while enzymatic degradation is a likely fate, the specific enzymes and pathways involved would require empirical investigation.

Methodologies for Environmental Monitoring of Guanidine Compounds

Accurate monitoring is essential for understanding the environmental occurrence and fate of chemical compounds. While no standardized methods exist specifically for this compound, several advanced analytical techniques have been developed for the quantification of guanidine and its derivatives in environmental matrices like water and wastewater. nih.govunivie.ac.atnih.gov

These methods generally involve a sample preparation step followed by instrumental analysis.

Sample Preparation: For complex matrices, this can involve solid-phase extraction (SPE) to isolate and concentrate the target analytes and remove interfering substances. env.go.jp

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for detecting guanidine compounds at low concentrations. nih.govunivie.ac.at Due to the high polarity of guanidines, specialized chromatography columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC) columns, are often employed. researchgate.net

Derivatization: To improve detection sensitivity, especially for fluorescence-based detection, guanidine compounds can be chemically modified (derivatized) before analysis. A common derivatizing agent is benzoin (B196080), which reacts with the guanidino group to form a highly fluorescent product. nih.govunivie.ac.atresearchgate.net

These established methods for other guanidino compounds could likely be adapted for the successful detection and quantification of this compound in environmental samples.

Table 2: Analytical Techniques for Monitoring Guanidine Compounds (Note: These methods have been developed for guanidine and other derivatives, not specifically for this compound)

TechniqueMethod DetailsLimit of Quantification (LOQ)MatrixReference
LC-MS/MSBenzoin derivatization50 nMWastewater, Urine, Growth Media nih.govunivie.ac.at
HPLCDerivatization with benzoin, fluorescence detection20–100 fmolBiological Samples researchgate.net
Ion ChromatographyIntegrated Pulsed Amperometric Detection (IPAD)5–30 µg/LSurface WaterN/A

Sample Preparation for Environmental Analysis

The accurate quantification of guanidine compounds like this compound from environmental samples, such as wastewater or biological media, necessitates robust sample preparation techniques to remove interfering substances. nih.govnih.gov High protein concentrations or high salt content, for instance, can interfere with analytical methods. nih.gov

A common approach for samples with high protein levels involves a deproteinization step. This can be achieved through centrifugal filtration, where a sample is passed through a filter with a specific molecular weight cutoff (e.g., 30 K NanoSep) to physically remove larger protein molecules. nih.gov

For many environmental samples, a derivatization step is crucial for enhancing the sensitivity and selectivity of the analysis. nih.govnih.gov This chemical modification converts the target analyte into a product that is more easily detected. One established method for guanidine involves derivatization with benzoin. The general procedure includes:

Cooling the aqueous sample to 0 °C.

Adding a solution of benzoin in ethanol, water, and an aqueous potassium hydroxide (B78521) solution.

Heating the mixture in a boiling water bath for a set time (e.g., 10 minutes) to allow the reaction to proceed.

Cooling the reaction in an ice bath to stop the derivatization.

Adding a hydrochloric acid solution to neutralize the mixture.

Centrifuging the final solution to remove any precipitates before analysis. nih.gov

The supernatant can then be transferred to a high-performance liquid chromatography (HPLC) vial for analysis. nih.gov If high concentrations of the target compound are expected, the sample may be diluted with water after derivatization to fall within the calibrated range of the instrument. nih.gov

Analytical Detection Limits and Matrix Effects in Environmental Samples

The detection and quantification of guanidino compounds in complex environmental samples are often accomplished using liquid chromatography coupled with mass spectrometry (LC-MS) or other sensitive detectors. nih.govnih.gov The choice of analytical column and mobile phase is critical for achieving good separation from other components in the sample matrix. nih.gov

The limits of detection (LOD) and quantification (LOQ) are key performance metrics for any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the parent compound guanidine, various methods have established these limits.

One method using pre-column derivatization with benzoin followed by HPLC-tandem mass spectrometry (MS/MS) reported an LOD of 13.7 nM and a lower limit of quantification (LLOQ) of 47.9 nM. nih.gov Another approach, using cation-exchange chromatography with UV detection, determined an LOQ for guanidine hydrochloride to be 0.25 mg/L. nih.gov A separate ion chromatography method established an LOD of 0.0045 mg/L and an LOQ of 0.0125 mg/L for guanidine. thermofisher.com

Table 1: Reported Detection Limits for Guanidine This table is based on data for the parent compound, guanidine, and serves as a reference for the analytical sensitivity achievable for guanidino compounds.

Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ)
LC-MS/MS with Benzoin Derivatization 13.7 nM 47.9 nM
Cation-Exchange HPLC-UV - 0.25 mg/L

Matrix effects are a significant challenge in environmental analysis. Co-extracting substances from the sample (e.g., salts, organic matter) can either suppress or enhance the analytical signal, leading to inaccurate quantification. For example, the analysis of guanidine in matrices like human urine, raw wastewater, and biological growth media requires careful method validation to account for these effects. nih.govnih.gov Similarly, high concentrations of sodium or potassium ions can interfere with cation-exchange chromatography, though methods have been developed to accurately determine guanidine in the presence of up to 200 mM sodium or 50 mM potassium. nih.gov The presence of other structurally similar guanidino compounds, such as methylguanidine (B1195345) or arginine, can also potentially interfere with the analysis, but methods have demonstrated high selectivity for the target analyte with minimal interference. nih.gov

Future Research Directions and Emerging Avenues for N 2 Aminoethyl Guanidine

Integration with Advanced Bio-Nanotechnology Platforms for Research Tools

The convergence of nanotechnology and biotechnology offers powerful new tools for biological discovery and medical diagnostics. nih.gov N-(2-Aminoethyl)guanidine is a prime candidate for integration into these platforms due to its functional groups that allow for covalent attachment to various nanomaterials and its inherent ability to interact with biological molecules.

Future research will likely focus on functionalizing nanoparticles with this compound to create sophisticated research probes and sensors. For instance, guanidinium-functionalized silica (B1680970) or polymer nanoparticles can be designed for targeted cellular imaging and delivery. rsc.orgnih.gov The positive charge of the guanidinium (B1211019) group at physiological pH can facilitate interaction with and transport across negatively charged cell membranes, a principle that can be harnessed to deliver fluorescent dyes or other reporter molecules into cells for research purposes. nih.gov

Furthermore, the development of biosensors based on this compound is a rapidly emerging field. RNA-based fluorescent (RBF) biosensors have been developed that selectively activate in the presence of guanidine (B92328), enabling the real-time monitoring of this molecule in living cells. nih.govnih.govacs.org These biosensors demonstrate a rapid response, with detectable signals appearing within minutes of analyte addition. nih.govacs.org Future work could involve adapting this compound to such platforms, creating highly specific sensors to track its localization and concentration within cellular compartments, thereby providing invaluable tools for studying its biological roles and mechanisms of action. nih.govnih.gov The integration of this compound onto surfaces, such as those used in nanofiltration membranes or "lab-on-a-chip" devices, could also lead to new analytical tools for detecting specific biomolecules that bind to the guanidinium group. nih.govrsc.org

Table 1: Potential Bio-Nanotechnology Platforms for this compound

Platform Functionalization Approach Potential Research Application
Silica Nanoparticles Covalent linkage via the aminoethyl group to activated silica surfaces. Intracellular tracking and imaging; targeted delivery of research agents.
Polymeric Nanoparticles Copolymerization of this compound derivatives into polymers like PEG, PLGA, or PLA. nih.gov Studying cellular uptake mechanisms; creating carriers for controlled release of bioactive molecules. nih.gov
RNA-Based Biosensors Designing riboswitch aptamers that specifically bind this compound. researchgate.net Real-time monitoring of compound concentration and distribution within live cells. nih.govacs.org

| Functionalized Surfaces | Grafting onto surfaces of nanofiltration membranes or microfluidic chips. rsc.org | Development of novel separation technologies or diagnostic devices for biomolecule detection. |

Exploitation in Novel Catalytic Systems for Chemical Transformations

The strong basicity and nucleophilicity of the guanidine moiety make it a "privileged scaffold" in catalysis. semanticscholar.org Guanidines and their derivatives have been successfully employed as organocatalysts and as ligands for transition metal complexes, promoting a wide range of organic reactions. semanticscholar.orgnih.govrsc.org this compound, with its bifunctional nature, offers unique opportunities for designing novel catalytic systems.

As a ligand, this compound can coordinate with metal centers through its nitrogen atoms in various modes. rsc.orgnih.gov This coordination can modulate the electronic and steric properties of the metal complex, thereby fine-tuning its catalytic activity. semanticscholar.org Future research is expected to explore the synthesis of transition metal complexes with this compound-derived ligands for applications in reactions such as atom transfer radical polymerization (ATRP), cross-coupling reactions, and asymmetric synthesis. semanticscholar.orgrwth-aachen.de The presence of the additional amino group provides a handle for creating bidentate or polydentate ligands, which can enhance the stability and catalytic efficiency of the resulting metal complexes. nih.gov

In the realm of organocatalysis, the guanidine group can function as a potent Brønsted base to activate substrates. researchgate.net Research may focus on developing chiral versions of this compound to be used as catalysts in asymmetric reactions, where the catalyst can interact with the substrate through a network of hydrogen bonds to control stereoselectivity. nih.govresearchgate.net The bifunctionality of the molecule could allow for cooperative catalysis, where one part of the molecule acts as a base while the other interacts with another reagent or part of the substrate.

Table 2: Emerging Catalytic Applications for this compound Systems

Catalytic System Role of this compound Target Chemical Transformations
Transition Metal Complexes Acts as a mono- or bidentate N-donor ligand. rsc.org Polymerization, oxidation, reduction, and cross-coupling reactions.
Chiral Organocatalysts Serves as a chiral Brønsted base or hydrogen bond donor. Asymmetric Michael additions, aldol (B89426) reactions, and Henry reactions. researchgate.net
Immobilized Catalysts Covalently attached to a solid support (e.g., silica, polymer resin). york.ac.uk Heterogeneous catalysis for improved catalyst recovery and reuse in condensation and epoxidation reactions. york.ac.uk

| Bifunctional Catalysis | The guanidine and amino groups act in concert to activate different parts of a substrate. | Tandem or cascade reactions requiring both basic and nucleophilic activation. |

Development of Next-Generation Analogues for Fundamental Mechanistic Study

Synthesizing next-generation analogues of this compound is crucial for conducting fundamental mechanistic studies and for systematically probing its interactions with biological and chemical systems. By modifying its core structure, researchers can dissect the contributions of different functional groups to its activity, stability, and binding affinity. nih.gov

One avenue of research involves the synthesis of analogues with varied substituents on the guanidine nitrogen atoms or the ethylenediamine (B42938) backbone. nih.gov Introducing bulky or electron-withdrawing groups can modulate the pKa and nucleophilicity of the guanidine moiety, providing insights into how its basicity affects catalytic efficiency or biological interactions. semanticscholar.org The synthesis of acylguanidine analogues has been explored to develop structure-activity relationships for specific biological targets. nih.gov

Another important direction is the development of conformationally constrained analogues, such as cyclic derivatives. Incorporating the guanidine into a ring system can pre-organize the molecule for binding to a specific target, such as an enzyme active site or the minor groove of DNA, potentially increasing affinity and specificity. nih.govrsc.org Spectroscopic and computational studies on these novel analogues can provide a deeper understanding of the non-covalent interactions, such as hydrogen bonding and electrostatic forces, that govern their function. nih.govrsc.org These fundamental studies are essential for the rational design of more potent and selective molecules for future applications in medicine and materials science. researchgate.netnih.gov

Table 3: Strategies for Analogue Development and Mechanistic Study

Analogue Type Synthetic Strategy Research Focus/Mechanistic Insight
N-Substituted Analogues Reaction of the parent amine with various isothiocyanates followed by condensation and deprotection. nih.gov Probing the role of steric and electronic effects on binding and catalysis; structure-activity relationships.
Acylguanidines Acylation of the guanidine moiety. nih.gov Investigating interactions with specific biological targets like enzymes or receptors.
Cyclic Analogues Intramolecular cyclization reactions. researchgate.net Studying the influence of conformational restriction on binding affinity and selectivity.

| Isotopically Labeled Analogues | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) during synthesis. | Elucidating reaction mechanisms and metabolic pathways using NMR spectroscopy and mass spectrometry. |

Q & A

Q. What are the recommended safety protocols for handling N-(2-Aminoethyl)guanidine in laboratory settings?

Methodological Answer: When handling this compound or structurally similar compounds (e.g., N-(2-Aminoethyl)glycine), prioritize the following:

  • Ventilation: Conduct experiments in a well-ventilated fume hood to minimize inhalation risks .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .
  • Storage: Store in airtight containers away from oxidizers, heat, and light. Monitor for degradation over time, as some analogs may become hazardous with prolonged storage .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

  • Thermal Analysis: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points, decomposition temperatures, and phase transitions. For example, N-(2-Aminoethyl)-oleamide analogs exhibit sharp decomposition above 300°C .
  • Spectroscopy: Employ nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to confirm molecular structure and purity (>97% by HPLC) .
  • Stability Testing: Monitor hygroscopicity and reactivity under varying pH and temperature conditions using accelerated stability studies .

Advanced Research Questions

Q. How can this compound derivatives be applied in nucleic acid hybridization studies?

Methodological Answer: this compound’s structural analogs, such as aminoethylglycine-based peptide nucleic acids (PNAs), enable sequence-selective DNA recognition via strand displacement. Key steps include:

  • Oligomer Design: Synthesize PNA oligomers with thymine-linked aminoethylglycine backbones to enhance hybridization stability .
  • Hybridization Assays: Use UV-Vis melting curves or surface plasmon resonance (SPR) to measure binding affinity. PNAs hybridize to complementary DNA with higher thermal stability than natural DNA-DNA duplexes .
  • Applications: Target double-stranded DNA for gene editing or antisense therapies by exploiting PNA’s achiral, nuclease-resistant properties .

Q. What methodologies are effective for analyzing the thermal properties of this compound-based organogels?

Methodological Answer: To study gelation and thermal behavior:

  • Gel Preparation: Dissolve N-(2-Aminoethyl)-oleamide (or analogs) in edible oils (e.g., mustard oil) at 5-10% w/w. Heat to 60-80°C, then cool to room temperature to form gels .
  • TGA-DSC Analysis: Measure specific heat capacity (Cp) and decomposition profiles. For example, mustard oil gels show endothermic peaks at 150-200°C, indicating mesophasic transitions between gelator and oil phases .
  • Comparative Studies: Contrast gel thermal stability with free oil using dynamic mechanical analysis (DMA) to assess viscoelastic properties .

Q. How can this compound be incorporated into polymer synthesis, and what are the analytical challenges?

Methodological Answer:

  • Polymerization Techniques: Use condensation reactions with cyanoguanidine to form thermosetting polymers. Optimize molar ratios (e.g., 1:1 cyanoguanidine:N-(2-Aminoethyl)-1,2-ethanediamine) and cure at 120-150°C .
  • Characterization Challenges:
    • Crosslinking Density: Analyze via swelling experiments in solvents like DMSO .
    • Degradation Products: Monitor using GC-MS to detect volatile byproducts (e.g., ammonia) during thermal decomposition .
  • Applications: Develop flame-retardant materials or ion-exchange resins by leveraging the polymer’s high nitrogen content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.